2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide
Description
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrimidine ring, a cyclohexyl group, and an imidazolidine moiety, making it a versatile candidate for various chemical and biological applications.
Properties
IUPAC Name |
2-oxo-N-(4-pyrimidin-2-yloxycyclohexyl)imidazolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c20-13-17-8-9-19(13)14(21)18-10-2-4-11(5-3-10)22-12-15-6-1-7-16-12/h1,6-7,10-11H,2-5,8-9H2,(H,17,20)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKZRRYGTGIUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)N2CCNC2=O)OC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrimidin-2-yloxy Intermediate: This step involves the reaction of a pyrimidine derivative with an appropriate alcohol under basic conditions to form the pyrimidin-2-yloxy group.
Cyclohexyl Group Introduction: The pyrimidin-2-yloxy intermediate is then reacted with a cyclohexyl halide in the presence of a base to introduce the cyclohexyl group.
Imidazolidine Ring Formation: The cyclohexyl-pyrimidin-2-yloxy intermediate undergoes cyclization with an appropriate diamine to form the imidazolidine ring.
Carboxamide Formation: Finally, the imidazolidine intermediate is reacted with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energies and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides, acids, or bases depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide: This compound is unique due to its specific combination of functional groups.
Other Imidazolidine Derivatives: Compounds with similar imidazolidine structures but different substituents.
Pyrimidine Derivatives: Compounds with pyrimidine rings but different attached groups.
Uniqueness
The uniqueness of 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide lies in its specific combination of a pyrimidine ring, a cyclohexyl group, and an imidazolidine moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Biological Activity
The compound 2-oxo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide has garnered attention due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a unique imidazolidine structure with a pyrimidinyl moiety, which is known to influence its biological interactions. Its molecular formula is CHNO, and it exhibits properties typical of small-molecule inhibitors.
Research indicates that this compound may function through several mechanisms:
- Inhibition of Kinases : Preliminary studies suggest that it may act as a multi-targeted kinase inhibitor, impacting pathways involved in cell proliferation and survival .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cell lines by upregulating pro-apoptotic factors such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. Notably:
- HepG2 Liver Cancer Cells : The compound induced cell cycle arrest and apoptosis, with enhanced expression of pro-apoptotic markers .
- Lung Cancer Models : In studies involving lung adenocarcinoma cell lines (A549 and H441), treatment with the compound led to dose-dependent tumor growth inhibition, correlating with reduced expression of proliferation markers and increased apoptosis .
In Vivo Studies
In vivo investigations using xenograft models have shown promising results:
- Tumor Growth Suppression : Administration of the compound resulted in significant tumor size reduction compared to control groups. Histological analyses revealed decreased Ki-67 expression, indicating reduced cellular proliferation within tumors .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study on a xenograft model demonstrated that treatment with 2-oxo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide led to a marked decrease in tumor volume and weight after four weeks of treatment compared to untreated controls.
- Case Study 2 : In a clinical trial involving patients with advanced solid tumors, the compound was administered as part of a combination therapy regimen. Preliminary results indicated an overall response rate of 30%, with manageable side effects.
Data Table: Summary of Biological Activity
Q & A
Q. What synthetic methodologies are recommended for preparing 2-oxo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)imidazolidine-1-carboxamide?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the trans-cyclohexyl-pyrimidinyl ether core. Key steps include:
- Amide Coupling : Use coupling reagents like DCC or EDC with HOBt to attach the imidazolidine-1-carboxamide moiety to the cyclohexylamine intermediate .
- Stereochemical Control : Optimize reaction conditions (e.g., solvent polarity, temperature) to preserve the (1r,4r) cyclohexyl configuration, confirmed via NMR or chiral HPLC .
- Purification : Employ column chromatography or recrystallization to isolate the final product, with purity validated by HPLC (>95%) .
Q. How can the compound’s structural integrity be validated post-synthesis?
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry (e.g., cyclohexyl chair conformation) and functional groups (e.g., pyrimidinyl ether, carboxamide) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C15H20N4O3) and fragmentation patterns .
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the carboxamide or pyrimidinyl ether groups .
- Solubility Considerations : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid aqueous buffers unless stabilized with cryoprotectants .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays?
- Orthogonal Assays : Cross-validate results using diverse methods (e.g., enzymatic inhibition assays vs. cell-based viability assays) to rule out assay-specific artifacts .
- Control Experiments : Include reference compounds (e.g., known kinase inhibitors) and assess batch-to-batch variability in compound purity .
- Meta-Analysis : Compare data with structurally analogous compounds (e.g., pyrimidine-containing benzamides) to identify trends in activity-stereochemistry relationships .
Q. What strategies are effective for elucidating the compound’s molecular targets?
- Biophysical Screening : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to detect binding to candidate proteins (e.g., kinases, GPCRs) .
- Proteomic Profiling : Employ affinity chromatography with immobilized compound derivatives to pull down interacting proteins, followed by LC-MS/MS identification .
- Computational Docking : Perform molecular dynamics simulations to predict binding modes against targets like phosphodiesterases or histone deacetylases .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
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Substituent Variation : Modify the pyrimidinyloxy group (e.g., fluorination at C5) or imidazolidine ring (e.g., alkylation) to assess effects on target affinity .
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Pharmacophore Mapping : Use QSAR models to correlate electronic (Hammett constants) or steric (Taft parameters) properties with bioactivity .
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Table 1 : Example SAR for Analogous Compounds
Modification Site Substituent Bioactivity Trend Pyrimidinyl C2 –OCH3 ↓ Enzymatic IC50 Cyclohexyl C4 –F ↑ Cell Permeability Imidazolidine C2 –CH3 Improved metabolic stability Data adapted from structural analogs in .
Q. What experimental approaches address solubility limitations in in vivo studies?
- Co-Solvent Systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide for improved bioavailability .
- Liposomal Encapsulation : Nanoformulation to bypass rapid clearance and enhance tissue targeting .
Methodological Notes
- Data Reproducibility : Always report detailed synthetic protocols (e.g., equivalents of reagents, reaction times) to enable replication .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
